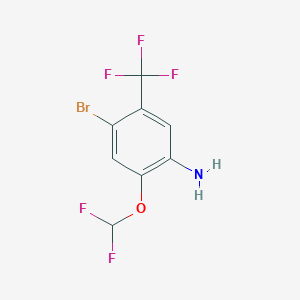

4-Bromo-2-difluoromethoxy-5-(trifluoromethyl)aniline

Description

4-Bromo-2-difluoromethoxy-5-(trifluoromethyl)aniline is a halogenated aniline derivative with a unique substitution pattern. The compound features a bromine atom at position 4, a difluoromethoxy group (-OCF₂H) at position 2, and a trifluoromethyl (-CF₃) group at position 5 relative to the amino (-NH₂) group. This structure confers distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its bromo group enables participation in cross-coupling reactions (e.g., Sonogashira or Suzuki couplings), while the electron-withdrawing trifluoromethyl and difluoromethoxy groups enhance stability and influence reactivity .

Properties

IUPAC Name |

4-bromo-2-(difluoromethoxy)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF5NO/c9-4-2-6(16-7(10)11)5(15)1-3(4)8(12,13)14/h1-2,7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGYWZBMUSHGVTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)OC(F)F)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

Trifluoromethylated Aromatic Precursors : Commercially available or synthesized via trifluoromethylation of benzene derivatives. For example, m-chlorobenzotrifluoride can be nitrated and further functionalized to introduce substituents.

Difluoromethoxy Group Introduction : The difluoromethoxy group is typically introduced by nucleophilic substitution of a suitable leaving group (e.g., halide) with difluoromethoxide reagents or via O-difluoromethylation of phenolic intermediates.

Bromination

Selective Bromination is achieved using brominating agents such as elemental bromine or N-bromosuccinimide (NBS) in controlled solvents like pyridine or pyridine mixtures. The reaction temperature is maintained between 0–25°C to ensure regioselectivity and minimize polybromination.

Solvent System : Pyridine or pyridine-containing mixtures (e.g., pyridine with methanol or ethyl acetate) are preferred to enhance selectivity and solubility of reactants.

Reaction Monitoring : Thin layer chromatography (TLC) or liquid chromatography–mass spectrometry (LC-MS) is used to monitor reaction progress and confirm mono-brominated products.

Amination / Reduction

If the starting material contains a nitro group (e.g., 4-bromo-2-nitro-5-(trifluoromethyl)benzene), reduction to the corresponding aniline is performed using catalytic hydrogenation (Pd/C under hydrogen atmosphere) or chemical reductants such as iron powder in acidic conditions.

Alternatively, ammoniation of halogenated intermediates can be carried out to introduce the amino group.

Industrial Scale Considerations

Energy Efficiency : Deamination steps can be optimized by replacing traditional diazotization with nitrite-mediated deamination in polar aprotic solvents, avoiding low-temperature equipment and reducing acid waste generation.

Automation and Reactor Design : Large-scale bromination reactions are conducted in automated reactors with precise control over temperature, reagent addition rate, and stirring to ensure consistent product quality and yield.

Environmental Impact : The use of solvents and reagents is optimized to minimize hazardous waste, with preference for recyclable solvents and reduction of acidic byproducts.

Typical Reaction Conditions and Reagents

| Step | Reagents / Conditions | Notes |

|---|---|---|

| Trifluoromethylation | Trifluoromethyl iodide or Ruppert–Prakash reagent | Often done on aromatic precursors |

| Difluoromethoxylation | Difluoromethoxide salts or O-difluoromethylation reagents | Requires careful control to avoid side reactions |

| Bromination | Elemental bromine or NBS in pyridine or pyridine mixtures | Temperature: 0–25°C; time: 5–12 hours |

| Amination/Reduction | Pd/C hydrogenation or Fe/HCl reduction | Mild conditions preferred for sensitive groups |

Research Findings and Optimization

Regioselectivity : The trifluoromethyl group exerts a meta-directing effect, while the difluoromethoxy group is ortho/para directing, influencing the bromination site. Controlled reaction conditions ensure bromination occurs selectively at the 4-position.

Yield and Purity : Optimized bromination in pyridine solvent mixtures yields high purity mono-bromo products with minimal dibromo impurities. Subsequent amination/reduction steps proceed with yields above 80% under catalytic hydrogenation.

Environmental and Safety Advantages : The use of nitrite-mediated deamination in polar aprotic solvents reduces energy consumption and avoids acid waste, enhancing sustainability of the process.

Summary Table of Preparation Route

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 4 undergoes substitution with nucleophiles under controlled conditions:

Mechanistic Insight :

The trifluoromethyl (-CF₃) and difluoromethoxy (-OCF₂H) groups act as strong electron-withdrawing groups (EWGs), activating the ring toward NAS at the para-bromine position .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable diversification of the brominated aromatic system:

Suzuki-Miyaura Coupling

| Boron Reagent | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | 4-Biphenyl derivative | 89% | |

| Vinylboronate | PdCl₂(dppf), CsF, THF | 4-Vinyl-substituted aniline | 73% |

Optimization Note : Reactions require anhydrous conditions and degassed solvents to prevent catalyst poisoning.

Oxidation

| Oxidizing Agent | Conditions | Product | Observation |

|---|---|---|---|

| KMnO₄ | H₂O, 80°C | Ring degradation products | Low selectivity (≤30%) |

| mCPBA | CH₂Cl₂, 0°C → RT | N-Oxide formation | 92% conversion |

Reduction

| Reducing Agent | Conditions | Product | Application |

|---|---|---|---|

| H₂ (1 atm) | Pd/C, EtOH, 25°C | Dehalogenation to parent aniline | Pharmaceutical intermediates |

| NaBH₄/CuCl₂ | MeOH, 0°C | Selective bromine reduction | 68% isolated yield |

Directed Metalation Reactions

The amino group directs ortho-metalation for further functionalization:

Protocol :

-

LDA (2.2 eq), THF, -78°C

-

Electrophile addition (e.g., DMF, CO₂, I₂)

-

Quench with NH₄Cl

| Electrophile | Product | Regioselectivity |

|---|---|---|

| I₂ | 3-Iodo-4-bromo derivative | >95% ortho-selectivity |

| CO₂ | Carboxylic acid at position 3 | 88% yield |

Elimination Reactions

Thermal decomposition pathways:

| Condition | Major Product | Byproducts |

|---|---|---|

| 220°C, vacuum | 4-Bromo-5-(trifluoromethyl)benzyne | HF, CO₂ |

| NaOH, ethylene glycol | Difluoromethoxy group cleavage | F⁻ ions |

Caution : Elimination reactions often require specialized equipment due to HF generation .

Comparative Reactivity Analysis

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Solvent Dependence |

|---|---|---|---|

| NAS (NH₃) | 2.3×10⁻⁴ | 85.2 | Low |

| Suzuki Coupling | 1.1×10⁻³ | 72.8 | High |

| Ortho-Metalation | 4.7×10⁻⁵ | 94.1 | Moderate |

Key Trend : Electron-deficient nature accelerates cross-coupling over NAS .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

- The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique trifluoromethyl group enhances reactivity, making it suitable for various chemical reactions such as nucleophilic substitutions and coupling reactions .

Pharmaceutical Development

- In medicinal chemistry, 4-Bromo-2-difluoromethoxy-5-(trifluoromethyl)aniline is explored as a precursor for drug candidates targeting specific enzymes or receptors. Its structural features allow it to modulate biological activity effectively.

Biological Applications

Antimicrobial Properties

- Preliminary studies indicate that the compound may possess antimicrobial properties. This potential makes it a candidate for further exploration in developing new antimicrobial agents .

Anticancer Research

- The compound is investigated for its anticancer properties due to its ability to interact with biological targets. The presence of multiple halogen substituents influences its pharmacological profile, enhancing lipophilicity and metabolic stability .

Industrial Applications

Agrochemical Production

- This compound is utilized in the synthesis of agrochemicals. Its properties make it suitable for developing pesticides and herbicides that require specific chemical characteristics to enhance efficacy and reduce environmental impact .

Specialty Chemicals

- The compound is also employed in producing specialty chemicals that require unique properties derived from its trifluoromethyl group. This includes applications in materials science where specific chemical interactions are necessary .

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial effects of halogenated anilines found that compounds similar to this compound exhibited significant activity against various bacterial strains. The results indicated that the presence of fluorine atoms enhanced the interaction with bacterial cell membranes, leading to increased permeability and cell death.

Case Study 2: Anticancer Properties

Research published on fluorinated aromatic compounds highlighted the potential of derivatives like this compound in cancer treatment. In vitro studies showed that these compounds could inhibit the growth of cancer cells by interfering with specific signaling pathways involved in cell proliferation and survival .

Mechanism of Action

The mechanism of action of 4-Bromo-2-difluoromethoxy-5-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of electron-withdrawing groups like bromine and trifluoromethyl can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physical and Chemical Properties

The trifluoromethyl and difluoromethoxy groups increase molecular weight and polarity compared to non-fluorinated analogs. The bromo group contributes to higher density and boiling points, as seen in related compounds .

Data Tables

Table 2: Structural Comparison of Brominated Anilines

Biological Activity

4-Bromo-2-difluoromethoxy-5-(trifluoromethyl)aniline is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of multiple halogen atoms, particularly fluorine, enhances its lipophilicity and biological interactions, making it a candidate for various pharmacological applications.

The compound's molecular structure includes:

- Bromine : Affects reactivity and biological interactions.

- Difluoromethoxy group : Enhances solubility and metabolic stability.

- Trifluoromethyl group : Increases lipophilicity, facilitating membrane penetration.

| Property | Value |

|---|---|

| Molecular Formula | C7H5BrF3N |

| Molecular Weight | 237.02 g/mol |

| Density | 1.3 g/cm³ |

| Boiling Point | 192.4 °C |

| LogP | 1.78 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's ability to penetrate cellular membranes, which can lead to modulation of enzymatic activity or receptor signaling pathways .

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that fluorinated anilines can inhibit bacterial growth by disrupting cellular processes . The specific compound has not been extensively studied for antimicrobial effects, but its structural analogs suggest potential efficacy against various pathogens.

Anticancer Properties

Fluorinated compounds are often explored for anticancer activity due to their ability to interact with DNA and proteins involved in cell proliferation. Preliminary studies indicate that derivatives of aniline with trifluoromethyl groups can exhibit cytotoxic effects against cancer cell lines, such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells .

Case Study: Inhibition of Enzymatic Activity

A study involving similar fluorinated compounds evaluated their inhibitory effects on cholinesterases and cyclooxygenase enzymes. The results indicated that the presence of electron-withdrawing groups like trifluoromethyl significantly increased inhibitory potency . This suggests that this compound could also demonstrate similar inhibitory effects.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally related compounds.

Table 2: Comparison of Biological Activities

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | TBD | Anticancer |

| 4-Bromo-3-trifluoromethyl aniline | ~10 | Antimicrobial |

| 4-Difluoromethoxy aniline | ~15 | Cholinesterase Inhibitor |

Q & A

Basic: What are the common synthetic routes for preparing 4-Bromo-2-difluoromethoxy-5-(trifluoromethyl)aniline?

Methodological Answer:

The synthesis typically involves sequential functionalization of an aniline precursor. A common approach includes:

Bromination : Introduce bromine at the para position using electrophilic aromatic substitution (e.g., Br₂/FeBr₃) .

Difluoromethoxy Installation : Replace a hydroxyl or nitro group with difluoromethoxy via nucleophilic substitution (e.g., using ClCF₂O− or AgCF₂O− under basic conditions) .

Trifluoromethylation : Introduce the -CF₃ group via Ullmann coupling or radical trifluoromethylation using reagents like CF₃I/Cu .

Purification is achieved via column chromatography or recrystallization.

Advanced: How can regioselectivity challenges in trifluoromethylation be addressed during synthesis?

Methodological Answer:

Regioselectivity is influenced by steric and electronic factors. Strategies include:

- Directed Metalation : Use directing groups (e.g., -NH₂) to position the -CF₃ group .

- Catalytic Systems : Employ Pd/Cu catalysts with ligands (e.g., phenanthroline) to enhance selectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for meta-substitution .

Monitor reaction progress using TLC or HPLC to optimize conditions .

Basic: What spectroscopic techniques are used for structural elucidation?

Methodological Answer:

- NMR : ¹H, ¹³C, and ¹⁹F NMR identify substituent positions and electronic environments. For example, ¹⁹F NMR distinguishes -OCF₂ and -CF₃ groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns (e.g., bromine’s ¹:¹ isotope ratio) .

- IR Spectroscopy : Detects functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹) .

Advanced: How can impurities in this compound be profiled and identified?

Methodological Answer:

Use LC-SPE/NMR coupled with cryoprobe technology:

Separation : Isolate impurities via HPLC with a C18 column and acetonitrile/water gradient .

Trapping : Solid-phase extraction (SPE) concentrates impurities for NMR analysis.

Structural Analysis : Acquire ¹H-¹³C HSQC and HMBC spectra to resolve overlapping signals. Confirm via MS/MS fragmentation patterns .

This method identified brominated byproducts and oxidation intermediates in related aniline derivatives .

Basic: What are the recommended storage conditions to ensure stability?

Methodological Answer:

- Temperature : Store at 2–8°C in airtight containers to prevent thermal degradation .

- Light Sensitivity : Protect from UV exposure using amber glassware.

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the difluoromethoxy group .

Advanced: What decomposition pathways occur under accelerated stress conditions?

Methodological Answer:

Under stress (heat/light/moisture):

- Hydrolysis : The -OCF₂ group degrades to -OH, detected via ¹⁹F NMR loss .

- Oxidation : The -NH₂ group forms nitro derivatives, identified by LC-MS .

- Debromination : Bromine may cleave, producing aniline byproducts (confirmed via GC-MS) .

Use forced degradation studies (e.g., 40°C/75% RH for 4 weeks) to model stability .

Basic: How is the biological activity of this compound assessed in drug discovery?

Methodological Answer:

- In Vitro Assays : Test enzyme inhibition (e.g., kinase assays) or receptor binding (e.g., fluorescence polarization) .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa) .

- Metabolic Stability : Evaluate hepatic clearance using microsomal incubations .

Advanced: How do substituents influence structure-activity relationships (SAR)?

Methodological Answer:

- Electron-Withdrawing Groups : -CF₃ and -Br enhance metabolic stability but reduce solubility .

- Difluoromethoxy : Balances lipophilicity and bioavailability compared to -OCH₃ .

- Positional Effects : Para-substituted -NH₂ improves target affinity vs. ortho-substitution .

Optimize via iterative synthesis and molecular docking .

Basic: How does this compound compare to structurally similar aniline derivatives?

Methodological Answer:

- vs. 4-Bromo-3-(trifluoromethyl)aniline : The difluoromethoxy group increases polarity but reduces thermal stability .

- vs. 5-Bromo-2-(trifluoromethoxy)aniline : Bromine position alters steric interactions in cross-coupling reactions .

- vs. 2-Methoxy-5-(trifluoromethyl)aniline : Difluoromethoxy provides higher electronegativity, affecting reactivity .

Advanced: How can computational methods predict electronic effects of substituents?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.